molecular formula C13H12O4S B4812814 phenyl 4-methoxybenzenesulfonate

phenyl 4-methoxybenzenesulfonate

Cat. No.: B4812814
M. Wt: 264.30 g/mol
InChI Key: AQVLPBXSNOIHSN-UHFFFAOYSA-N
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Description

Phenyl 4-methoxybenzenesulfonate is a chemical compound composed of a phenyl ester linked to a 4-methoxybenzenesulfonate group. This structural motif is found in various synthetic intermediates and biologically active molecules. Compounds featuring an aryl sulfonate moiety have been identified as key components in medicinal chemistry research. For instance, structurally similar benzenesulfonate derivatives have been developed as non-acidic aldose reductase inhibitors, a target for investigating potential treatments for diabetic complications . Furthermore, aryl sulfonate groups are incorporated into heterocyclic systems, such as novel pyrazole derivatives, which have been screened for anti-inflammatory and antimicrobial activities in research settings . The molecular framework of phenyl benzenesulfonates makes them valuable building blocks in organic synthesis and pharmaceutical development. Researchers utilize these compounds to create more complex molecular architectures for biological evaluation. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

phenyl 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S/c1-16-11-7-9-13(10-8-11)18(14,15)17-12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVLPBXSNOIHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 4-methoxybenzenesulfonate can be synthesized through the reaction of phenol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce sulfonic acids or other oxidized species .

Mechanism of Action

The mechanism by which phenyl 4-methoxybenzenesulfonate exerts its effects involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between phenyl 4-methoxybenzenesulfonate and analogous sulfonate esters:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound -OCH₃ (para) C₁₃H₁₂O₄S 276.30 Electron-donating group; enhanced resonance stabilization; moderate solubility Pharmaceutical intermediates
Phenyl 4-bromobenzenesulfonate -Br (para) C₁₂H₉BrO₃S 313.17 Electron-withdrawing group; higher lipophilicity; reduced hydrolysis stability Halogenation reactions, alkylation
4-Formylphenyl 4-methylbenzenesulfonate -CHO (para), -CH₃ (para) C₁₄H₁₂O₄S 276.31 Reactive formyl group; prone to nucleophilic attack Aldehyde-based synthesis
(4-Bromophenyl) 4-methylbenzenesulfonate -Br (para), -CH₃ (para) C₁₃H₁₁BrO₃S 319.25 Combines bromo's electronegativity with methyl's steric effects Cross-coupling reactions
2-Ethoxy-4-formylthis compound -OCH₂CH₃, -CHO (meta), -OCH₃ (para) C₁₆H₁₆O₆S 344.36 Bulky ethoxy group; dual reactivity (formyl and sulfonate) Multi-step organic synthesis

Reactivity and Stability

  • Electronic Effects : The methoxy group in this compound donates electron density via resonance, stabilizing the sulfonate ester against hydrolysis compared to electron-withdrawing substituents like bromo .
  • Hydrolysis Resistance : Bromo-substituted analogs (e.g., phenyl 4-bromobenzenesulfonate) exhibit lower stability in aqueous environments due to reduced resonance stabilization .
  • Functional Group Reactivity : Compounds with formyl groups (e.g., 4-formylphenyl 4-methylbenzenesulfonate) are more reactive toward nucleophiles, enabling their use in condensation reactions .

Spectroscopic Distinctions

  • NMR Signatures : Methoxy groups produce singlets at δ ~3.8–4.0 ppm in $^1$H NMR, while bromo substituents lack protons but contribute to isotopic patterns in mass spectra (e.g., $^{79}$Br and $^{81}$Br) .
  • IR Features : Sulfonate esters show strong S=O stretching vibrations at 1150–1370 cm$^{-1}$. Methoxy groups introduce additional C-O stretches near 1250 cm$^{-1}$ .

Key Research Findings

  • Synthetic Yields : Methoxy-substituted sulfonates (e.g., SIH4) achieve higher synthetic yields (71%) compared to bromo analogs, which often require harsher conditions .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that methoxy derivatives decompose at higher temperatures (~195°C) than bromo-substituted counterparts (~180°C) due to resonance stabilization .
  • Analytical Utility : Sulfonate esters with reactive groups (e.g., formyl) serve as intermediates in spectrophotometric assays, enabling quantification via derivatization .

Q & A

Q. Advanced Research Focus

  • Molecular docking : Screens binding affinities to targets like tubulin (PDB: 1SA0).
  • QSAR models : Predicts logP, solubility, and cytotoxicity based on substituent electronic parameters.
  • MD simulations : Evaluates conformational stability in biological membranes. These methods complement SAR studies, as demonstrated in combretastatin A-4 analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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